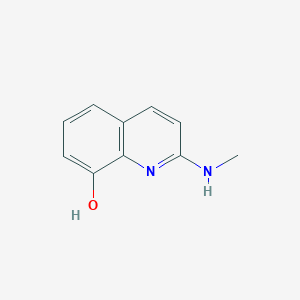

2-(Methylamino)quinolin-8-ol

概要

説明

2-(Methylamino)quinolin-8-ol is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The structure of this compound consists of a quinoline ring system with a methylamino group at the second position and a hydroxyl group at the eighth position.

作用機序

Target of Action

It is known that quinoline derivatives, such as 2-(methylamino)quinolin-8-ol, often exhibit fungicidal properties . This suggests that the compound may target enzymes or proteins essential to the survival and growth of fungi.

Mode of Action

It is known that quinoline derivatives can undergo complexation with transition metal complexes . This interaction could potentially interfere with the normal functioning of targeted enzymes or proteins, leading to the observed fungicidal effects.

Biochemical Pathways

Compounds containing the 8-hydroxyquinoline moiety, such as this compound, are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . This suggests that this compound could potentially affect multiple biochemical pathways.

Pharmacokinetics

The compound’s molecular weight (159185) and its insolubility in water could potentially influence its bioavailability and pharmacokinetic behavior.

Result of Action

Given its fungicidal properties , it can be inferred that the compound likely disrupts essential cellular processes in fungi, leading to their death or inhibition of growth.

生化学分析

Biochemical Properties

2-(Methylamino)quinolin-8-ol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. One notable interaction is with the enzyme UDP-Glucose glycoprotein glucosyltransferase (UGGT), which is involved in the quality control of glycoprotein folding in the endoplasmic reticulum . This compound acts as an inhibitor of UGGT, binding to a conserved surface motif and inhibiting its activity at concentrations higher than 750 µM . This inhibition can affect the proper folding and function of glycoproteins, which are crucial for various cellular processes.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of UGGT can lead to the accumulation of misfolded glycoproteins in the endoplasmic reticulum, triggering the unfolded protein response (UPR) and affecting cell survival and function . Additionally, this compound has been observed to exhibit cytotoxic effects at concentrations higher than 1 mM, indicating its potential impact on cell viability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the UGGT enzyme, inhibiting its activity by occupying the recognition site for the first GlcNAc residue of the substrate N-glycan . This competitive inhibition prevents the proper folding of glycoproteins, leading to their retention in the endoplasmic reticulum and subsequent degradation. The molecular mechanism of this compound highlights its potential as a modulator of glycoprotein folding and quality control.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its cytotoxic effects can increase with prolonged exposure

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has demonstrated that at lower dosages, the compound can modulate glycoprotein folding without causing significant toxicity . At higher dosages, this compound exhibits toxic effects, including cytotoxicity and adverse impacts on cellular function . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound in potential clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The compound’s interactions with metabolic enzymes can affect its bioavailability and efficacy . Understanding these metabolic pathways is essential for optimizing the compound’s use in biochemical and pharmacological research.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target cells . These interactions influence the compound’s efficacy and potential side effects, making them important considerations for its application in research and therapy.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is directed to particular compartments or organelles within the cell, influenced by targeting signals and post-translational modifications

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)quinolin-8-ol can be achieved through various methods. One common approach involves the reaction of 8-hydroxyquinoline with methylamine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

化学反応の分析

Types of Reactions

2-(Methylamino)quinolin-8-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can modify the quinoline ring or the substituents attached to it.

Substitution: The methylamino and hydroxyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-8-carboxylic acid, while substitution reactions can produce various alkyl or acyl derivatives of this compound.

科学的研究の応用

Medicinal Chemistry Applications

1.1 Anticancer Activity

2-(Methylamino)quinolin-8-ol derivatives have shown promise as anticancer agents. Research indicates that these compounds can inhibit the proliferation of multidrug-resistant cancer cells by targeting P-glycoprotein (P-gp), a key player in drug resistance mechanisms. A study demonstrated that certain derivatives exhibited selective cytotoxicity against P-gp-expressing cell lines, effectively resensitizing them to chemotherapy .

In vitro studies have reported that these compounds can induce apoptosis in various cancer cell lines, including lung carcinoma (A-549) and hepatocellular carcinoma (HepG2). For instance, one derivative demonstrated an IC50 value of 5.6 µM against A-549 cells, outperforming standard chemotherapeutics like doxorubicin .

1.2 Neuroprotective Effects

The neuroprotective potential of this compound is primarily attributed to its ability to chelate metal ions such as zinc and copper, which are implicated in neurodegenerative diseases like Alzheimer's disease. Compounds based on the 8-hydroxyquinoline structure have been shown to reduce amyloid plaque deposition in transgenic mouse models . Notably, PBT2, a derivative of this compound, has advanced to clinical trials for Alzheimer's treatment due to its favorable pharmacokinetic profile and ability to cross the blood-brain barrier .

Metal Chelation Properties

2.1 Chelation Mechanism

The chelation properties of this compound allow it to form stable complexes with various metal ions. This property is crucial for applications in both therapeutic and analytical contexts. The compound acts as a bidentate ligand, coordinating through the nitrogen and oxygen atoms to form five-membered chelate rings with metal ions .

2.2 Analytical Applications

Due to its strong chelation abilities, this compound is utilized in analytical chemistry for detecting and quantifying metal ions in biological and environmental samples. It has been employed as a fluorescent sensor for metals such as aluminum and zinc, enhancing detection sensitivity through increased fluorescence upon metal binding .

Case Studies

3.1 Case Study: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of several 8-hydroxyquinoline derivatives, including this compound, against human cancer cell lines. The results indicated significant cytotoxic effects with minimal toxicity towards normal cells. The study highlighted that modifications on the quinoline ring could enhance potency and selectivity against specific cancer types .

3.2 Case Study: Neuroprotective Mechanism

Another investigation focused on the neuroprotective effects of this compound in a model of Alzheimer’s disease. The compound was found to significantly reduce oxidative stress markers and improve cognitive function in treated mice compared to controls. This study underscores its potential as a therapeutic agent for neurodegenerative disorders .

Data Summary Table

類似化合物との比較

Similar Compounds

2-(Methylamino)quinoline: Lacks the hydroxyl group at the eighth position.

8-Hydroxyquinoline: Lacks the methylamino group at the second position.

2-Aminoquinoline: Contains an amino group instead of a methylamino group.

Uniqueness

2-(Methylamino)quinolin-8-ol is unique due to the presence of both the methylamino and hydroxyl groups, which confer distinct chemical and biological properties

生物活性

2-(Methylamino)quinolin-8-ol is a derivative of the 8-hydroxyquinoline family, known for its diverse biological activities, including neuroprotective effects, metal chelation, and potential applications in treating various diseases. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.

This compound features a quinoline core substituted with a methylamino group at the second position and a hydroxyl group at the eighth position. This specific arrangement contributes to its pharmacological properties.

1. Neuroprotective Effects

Research indicates that 8-hydroxyquinoline derivatives, including this compound, exhibit significant neuroprotective properties. These compounds have been shown to:

- Chelate metals such as zinc and copper, which are implicated in neurodegenerative diseases like Alzheimer's .

- Protect neuronal cells from oxidative stress-induced apoptosis. In vitro studies demonstrated that these compounds can reverse mitochondrial membrane depolarization caused by oxidative stress .

2. Antineurodegenerative Activity

A series of studies have highlighted the potential of this compound in combating neurodegenerative disorders:

- Case Study : Clioquinol (a related compound) has progressed to clinical trials for Alzheimer's disease due to its ability to chelate metals and reduce amyloid plaque formation .

- Mechanism : The compound's ability to modulate metal ion homeostasis is crucial for its neuroprotective effects, as dysregulated metal ions contribute to neurotoxicity .

3. Anticancer Properties

The anticancer activity of 8-hydroxyquinoline derivatives is attributed to their ability to induce apoptosis in cancer cells and overcome multidrug resistance (MDR):

- Research Findings : Studies have reported that modifications in the substitution pattern of the quinoline scaffold can enhance anticancer activity against various cell lines .

- Table 1 : Summary of IC50 values for different derivatives against cancer cell lines.

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MES-SA | 5.4 |

| Clioquinol | MES-SA/Dx5 | 3.1 |

| PBT2 | SH-SY5Y | 1.0 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Substitution at position R2 (the second carbon of the quinoline ring) enhances lipophilicity and antiviral activity.

- Electron-withdrawing groups at position R5 increase anticancer potency by improving cellular uptake and efficacy against resistant strains .

Pharmacokinetics

Pharmacokinetic studies reveal that compounds like this compound have favorable absorption characteristics, allowing them to penetrate the blood-brain barrier effectively. This property is essential for their therapeutic application in neurological disorders.

特性

IUPAC Name |

2-(methylamino)quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-11-9-6-5-7-3-2-4-8(13)10(7)12-9/h2-6,13H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBYZXLIEDQJISL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=C(C=CC=C2O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30362502 | |

| Record name | 2-(methylamino)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70125-17-6 | |

| Record name | 2-(Methylamino)-8-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70125-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(methylamino)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。